2,3,4,6-Tetrafluoroaniline
Description
Significance of Fluorinated Aromatic Amines in Contemporary Organic Synthesis and Materials Science
Fluorinated aromatic amines are a specialized class of organic compounds that have garnered considerable attention in modern chemical research. Their defining feature is the presence of one or more fluorine atoms on an aromatic ring that also bears an amine functional group. This unique structural combination imparts distinct electronic characteristics and fundamentally alters their chemical behavior compared to their non-fluorinated counterparts. numberanalytics.com
The incorporation of fluorine, the most electronegative element, into the aromatic ring has a profound influence on the molecule's properties. The strong electron-withdrawing nature of fluorine atoms significantly modifies the electron distribution of the aromatic system. This leads to altered reactivity patterns and increased stability against oxidative degradation. numberanalytics.com One of the key effects is the weakening of the basicity of the amine group, which, concurrently, enhances the metabolic stability of the molecule. alfa-chemistry.com This dual effect is particularly valuable in medicinal chemistry, where precise control over basicity and resistance to biological breakdown are crucial for drug design.
In the realm of organic synthesis, polyfluorinated anilines serve as versatile building blocks and important organic intermediates. alfa-chemistry.comchemimpex.com Their modified reactivity makes them suitable for a range of chemical transformations. For instance, they are frequently used in nucleophilic substitution reactions, where a fluorine atom on the aromatic ring is replaced by a nucleophile. numberanalytics.com The development of efficient synthetic methods, such as the fluoroamination of alkenes which can introduce fluorine and nitrogen-containing groups in a single step, highlights the ongoing innovation in this field. alfa-chemistry.com Researchers utilize these compounds as intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals like herbicides and pesticides, and high-performance polymers. numberanalytics.comchemimpex.com
In materials science, the integration of fluorinated aromatic amines into polymers and other materials can lead to significantly enhanced properties. chemimpex.comontosight.ai Fluorinated polymers are renowned for their high thermal stability and chemical resistance, making them ideal for manufacturing durable coatings and seals. chemimpex.com The presence of fluorine atoms can also bestow unique optical characteristics and enhance electrical conductivity in materials. chemimpex.comontosight.ai For example, poly(2,3,5,6-tetrafluoroaniline) has been investigated for its electrochromic properties and potential use in creating transparent conducting materials. acs.orgtudublin.ie The distinctive properties of these compounds make them indispensable for developing advanced materials with tailored functionalities. numberanalytics.com
Research Context of 2,3,4,6-Tetrafluoroaniline within the Framework of Polyfluorinated Aromatic Systems
This compound is a specific polyfluorinated aromatic amine that exemplifies the unique characteristics of this compound class. Its structure, featuring four electron-withdrawing fluorine atoms on the benzene (B151609) ring, places it within a group of highly fluorinated anilines that are subjects of focused research. The study of such molecules is driven by the quest to understand how extensive fluorination impacts chemical reactivity, physical properties, and potential applications.
Research involving this compound and its isomers, like 2,3,5,6-tetrafluoroaniline (B1293806), often centers on their use as precursors in the synthesis of more complex functional molecules. For example, the electrochemical oxidation of 2,3,5,6-tetrafluoroaniline has been studied to produce poly(tetrafluoroaniline) films. acs.orgtudublin.ie These polymers are of interest due to the accumulation of electron-withdrawing effects from the four fluorine atoms, which is expected to result in particular electronic transport properties. acs.org Such polymers have been noted for their resistance to microbial degradation. tudublin.ie
The synthesis of polyfluorinated heterocycles, a class of compounds with significant biological activity, often utilizes polyfluorinated anilines as starting materials. researchgate.net The reactivity of the C-F bonds allows for intramolecular nucleophilic substitution reactions to form cyclic structures, a key strategy in creating novel azaheterocycles. researchgate.net Furthermore, this compound can be utilized in the preparation of specialized molecules like oxamyl (B33474) dipeptide caspase inhibitors, which have been explored for therapeutic applications. chemicalbook.com The unique substitution pattern of this compound influences its reactivity and the properties of the resulting products, making it a valuable tool for researchers exploring the chemical space of fluorinated compounds.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 363-73-5 | nih.gov |
| Molecular Formula | C₆H₃F₄N | nih.gov |
| Molecular Weight | 165.09 g/mol | nih.gov |
| Boiling Point | 65 °C at 20 mm Hg | chemicalbook.com |
| Density | 1.5 g/mL at 25 °C | chemicalbook.com |
| Refractive Index (n20/D) | 1.462 | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,6-tetrafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYRHTZJKKWEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189841 | |
| Record name | 2,3,4,6-Tetrafluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363-73-5 | |
| Record name | 2,3,4,6-Tetrafluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetrafluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,6-Tetrafluoroaniline | |
| Source | EPA DSSTox | |
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| Record name | 2,3,4,6-tetrafluoroaniline | |
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Synthetic Methodologies Involving 2,3,4,6 Tetrafluoroaniline
Direct Synthetic Pathways to 2,3,4,6-Tetrafluoroaniline
Detailed, step-by-step industrial or laboratory-scale synthetic routes specifically for this compound are not extensively documented in readily available literature. However, the synthesis of polyfluorinated anilines generally follows established principles of aromatic chemistry. Plausible, though not explicitly detailed for this specific isomer, methods would include the reduction of a corresponding nitroaromatic compound, 2,3,4,6-tetrafluoronitrobenzene, or the nucleophilic aromatic substitution of a suitable polyfluorinated precursor, such as pentafluorobenzene, with an ammonia (B1221849) source under controlled conditions. The synthesis of related compounds, such as 2,3,4,5-tetrafluoro-6-nitroaniline, typically involves the nitration of a tetrafluoroaniline precursor using agents like nitric acid in sulfuric acid.
This compound as a Key Building Block in Complex Molecule Synthesis
The unique electronic properties and substitution pattern of this compound make it a valuable building block for creating more elaborate molecular structures, particularly those requiring a fluorinated aromatic core.
The synthesis of indole (B1671886) rings is a cornerstone of heterocyclic chemistry, with many methods relying on aniline (B41778) derivatives as starting materials. bhu.ac.inbeilstein-journals.org Classical methods like the Fischer, Madelung, and Bartoli indole syntheses utilize anilines to construct the fused pyrrole (B145914) ring. bhu.ac.inbeilstein-journals.org
While specific examples detailing the use of this compound in these reactions are sparse, its structure is theoretically amenable to certain pathways. For instance, the Madelung synthesis involves the base-catalyzed cyclization of N-acylated o-alkylanilines. bhu.ac.in An appropriately substituted derivative of this compound could potentially undergo such a reaction. However, the high degree of fluorination would significantly impact the reactivity of the aniline and the aromatic ring, likely requiring harsh reaction conditions. The electron-withdrawing fluorine atoms decrease the nucleophilicity of the amino group but would activate the ring for cyclization steps that proceed via nucleophilic attack.
The development of novel fluorinated materials and complex molecules leverages polyfluorinated building blocks. Research has demonstrated that this compound can be used to synthesize advanced phenylenediamine architectures. In one study, the reaction of this compound with the powerful amination reagent tetrakis(dimethylamido)titanium, Ti(NMe₂)₄, resulted in a regioselective defluoroamination reaction. vt.edu This process involves the substitution of the fluorine atom at the 2-position (ortho to the amino group) with a dimethylamino (-NMe₂) group, yielding a substituted N,N-dimethyl-o-phenylenediamine derivative. vt.edu This transformation highlights a metal-mediated SₙAr-type mechanism, where the reactivity of the C-F bond is enhanced by the presence of multiple fluorine atoms on the ring. vt.edu
The reaction conditions for this transformation are summarized in the table below.
| Reactants | Reagent | Temperature | Time | Product |
| This compound | Ti(NMe₂)₄ | 90 °C | 3 h | Mixture including 2-(dimethylamino)-3,4,6-trifluoroaniline |
| This compound | Ti(NMe₂)₄ | 120 °C | 23 h | Mixture including 2-(dimethylamino)-3,4,6-trifluoroaniline |
Table based on data from Hough, 2019. vt.edu
This type of selective C-F bond activation provides a pathway to complex, unsymmetrically substituted fluorinated aromatic compounds that are of interest as precursors for catalysts or pharmaceutically active molecules. vt.edu
Preparation and Derivatization of Perhalogenated Aniline Compounds
The chemical behavior of perhalogenated anilines like this compound is distinct from that of simple aniline due to the strong inductive effect of the halogen atoms. Derivatization can occur at either the amino group or the aromatic ring.
Standard derivatization reactions for anilines include acylation and alkylation of the amino group. libretexts.org These reactions are generally applicable to fluorinated anilines. For example, acylation with acid chlorides or anhydrides can be used to form amide derivatives. These reactions can serve to protect the amino group or to introduce new functional handles into the molecule. libretexts.org
Derivatization of the aromatic ring is governed by the electronic properties imparted by the fluorine atoms. The ring is highly electron-deficient, making it resistant to electrophilic aromatic substitution but activated towards nucleophilic aromatic substitution (SₙAr). As demonstrated in the synthesis of phenylenediamine derivatives, a fluorine atom can be displaced by a suitable nucleophile. vt.edu The regioselectivity of such substitutions is influenced by the positions of the other fluorine atoms and the directing effect of the amino group.
Modern photoinduced methods have also been developed for the derivatization of anilines, such as difluoroalkylation, which can install difluoroalkyl motifs onto the molecule under mild, transition-metal-free conditions. nih.govacs.org Such methods offer pathways to novel fluorinated compounds that might be difficult to access through traditional thermal reactions. The derivatization of anilines with reagents like pentafluorobenzaldehyde (B1199891) is another technique used, particularly in analytical chemistry, to create derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. sci-hub.se
Reactivity Profiles and Mechanistic Investigations of 2,3,4,6 Tetrafluoroaniline
Nucleophilic Aromatic Substitution (SNAr) Reactions and Carbon-Fluorine Bond Activation
The reactivity of 2,3,4,6-tetrafluoroaniline is significantly influenced by the presence of multiple fluorine atoms on the aromatic ring. These electron-withdrawing groups activate the ring towards nucleophilic aromatic substitution (SNAr), a key reaction pathway for this class of compounds.
Metal-Mediated Defluoroamination of this compound
The reaction of this compound with titanium amides, such as tetrakis(dimethylamido)titanium(IV) (Ti(NMe2)4), demonstrates a metal-mediated defluoroamination process. vt.edu This reaction proceeds via a nucleophilic substitution mechanism where a fluorine atom is displaced by a dimethylamino group. vt.edu The amino group of the fluoroaniline (B8554772) is believed to play a directing role, facilitating the substitution at the ortho position. vt.edu
Research has shown that the reaction of this compound with Ti(NMe2)4 in mesitylene (B46885) at 120°C for 23 hours results in the formation of 2-dimethylamino-3,4,6-trifluoroaniline. vt.edu The reactivity of fluoroanilines in this transformation generally increases with a higher degree of fluorination on the aromatic ring. vt.edu
Elucidation of Regioselectivity and Reaction Mechanisms
The regioselectivity of nucleophilic aromatic substitution on polyfluorinated anilines is governed by the electronic effects of the fluorine and amino substituents. In the case of this compound, the reaction with Ti(NMe2)4 exhibits a high degree of regioselectivity, yielding predominantly the product of substitution at the C-2 position (ortho to the amino group). vt.edu This outcome is consistent with an SNAr-based mechanism, where the ortho-directing effect of the amino group facilitates the nucleophilic attack. vt.edu
Temperature can influence the outcome of these reactions. For instance, in the reaction of this compound with Ti(NMe2)4, a mixture of mono- and di-substituted products can be obtained at 120°C, while at a lower temperature of 90°C, a different product distribution is observed, suggesting a temperature-dependent reactivity. vt.edu The proposed mechanism involves the coordination of the titanium amide to the aniline's amino group, which then directs the intramolecular nucleophilic attack. vt.edu
Oxidative Transformations and Pathways of Fluoroanilines
The amino group in fluoroanilines is susceptible to oxidation, leading to various transformation products.
Azobenzene (B91143) Formation through Oxidative Coupling
The oxidative coupling of anilines is a known method for the synthesis of azobenzenes. In the case of fluorinated anilines, this reaction can be achieved using various oxidizing agents. For instance, the oxidative dimerization of 4-bromo-2,3,5,6-tetrafluoroaniline (B155666) to its corresponding azobenzene has been reported. rsc.org While specific studies on the direct oxidative coupling of this compound to form the corresponding azobenzene are not extensively detailed in the provided results, the general reactivity of anilines suggests this pathway is plausible. researchgate.netrsc.orgunicamp.br The use of catalysts, such as manganese oxides, has been shown to be effective in the oxidative coupling of various substituted anilines. rsc.org
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of 2,3,5,6-tetrafluoroaniline (B1293806) has been studied, leading to the formation of poly(2,3,5,6-tetrafluoroaniline) (PTFANI). tudublin.ienih.govacs.org This process, known as electropolymerization, occurs via a mechanism analogous to that of aniline (B41778). tudublin.ie The initial step involves the oxidation of the monomer at a potential of approximately 1.2 V. tudublin.ie The strong electron-withdrawing effect of the fluorine atoms increases the potential required for monomer oxidation compared to unsubstituted aniline. tudublin.ie
Cyclic voltammetry studies of PTFANI films reveal that the polymer undergoes redox transitions. tudublin.ienih.govacs.org However, due to the electron-withdrawing nature of the fluorine atoms, the transition from the emeraldine (B8112657) to the pernigraniline form, which is the fully oxidized state, is not observed. tudublin.ienih.govacs.org The electrochemical behavior is also influenced by the pH of the medium. nih.govacs.org At low pH (below 1.85), the process involves the insertion of anions, while at higher pH, proton transfer is involved in the redox transitions. nih.govacs.org
Interactive Data Table: Electrochemical Properties of Poly(2,3,5,6-tetrafluoroaniline)
| Property | Value/Observation | Reference |
| Monomer Oxidation Potential | ca. 1.2 V | tudublin.ie |
| Polymer Redox Peaks (Reduction) | 0.6 V and 0.3 V | tudublin.ie |
| Polymer Redox Peaks (Oxidation) | ca. 0.9 V | tudublin.ie |
| Effect of Fluorine | Increased monomer oxidation potential | tudublin.ie |
| Highest Oxidized State | Emeraldine form (pernigraniline not accessible) | tudublin.ienih.govacs.org |
| pH < 1.85 Mechanism | Anion insertion | nih.govacs.org |
| pH > 1.85 Mechanism | Proton transfer | nih.govacs.org |
Cross-Coupling Reactions Involving Fluorinated Aryl Systems
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Fluorinated anilines can serve as substrates in these transformations.
While specific examples of Suzuki or Buchwald-Hartwig cross-coupling reactions directly involving this compound were not prominently found in the search results, the reactivity of similar polyfluorinated aromatic compounds suggests their potential as coupling partners. For instance, palladium-catalyzed cross-coupling reactions have been used in the synthesis of copolymers involving 2,3,5,6-tetrafluoroaniline. researchgate.net The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. yonedalabs.comnobelprize.orglibretexts.org The principles of this reaction could be applied to derivatives of this compound.
The reactivity of aryl halides in Suzuki coupling is influenced by the nature of the halogen and the electronic properties of the aromatic ring. yonedalabs.com Generally, the reactivity follows the order I > Br > Cl. Electron-withdrawing groups on the aromatic ring tend to facilitate the oxidative addition step, which is a key part of the catalytic cycle. yonedalabs.com Given the electron-deficient nature of the this compound ring system, its halogenated derivatives would be expected to be reactive substrates in such cross-coupling reactions.
Palladium and Copper Catalyzed Approaches to Polyfluorinated Biaryls
The synthesis of polyfluorinated biaryls is a significant goal in materials science and medicinal chemistry. Palladium and copper-catalyzed cross-coupling reactions are primary methods for their construction. However, the direct use of polyfluoroanilines like this compound as coupling partners in these reactions presents challenges. The strong coordinating ability of the amino (-NH2) group can lead to catalyst inhibition or quenching of the reaction, complicating the desired C-C bond formation. sioc-journal.cn
Research into bimetallic Pd/Cu catalytic systems for the cross-coupling of fluoroarenes has shown that while effective for many substrates, the presence of an amino group can halt the reaction. This is attributed to the strong nitrogen coordination to the metal centers, which can disrupt the catalytic cycle. sioc-journal.cn In contrast, related compounds where the amine is converted to a less coordinating group or is absent demonstrate high efficiency in these coupling processes.
Electrochemical studies on the isomer, 2,3,5,6-tetrafluoroaniline, have shown that its oxidation can lead to the formation of polymers, such as poly(2,3,5,6-tetrafluoroaniline), or other products like decafluoroazobenzene and octafluorophenazine, rather than biaryl structures. core.ac.uk This suggests that under oxidative conditions, C-N coupling pathways may be favored over the desired C-C coupling for biaryl synthesis.
Investigation of Transmetalation and Reductive Elimination Steps
The mechanism of transition metal-catalyzed cross-coupling reactions is a well-studied field, generally proceeding through oxidative addition, transmetalation, and reductive elimination. nih.gov For polyfluorinated compounds, these steps have unique characteristics.
Transmetalation: This step involves the transfer of an organic group from one metal to another (e.g., from a copper or zinc reagent to a palladium center). The presence of multiple fluorine atoms on the aryl ring influences the electronic properties and can facilitate this step. nih.gov
Reductive Elimination: This is the final, product-forming step where the two coupled fragments are eliminated from the metal center, regenerating the catalyst. For polyfluorinated biaryls, this step can be challenging and is often rate-limiting due to the strength of the metal-fluoroaryl bonds. The use of bulky, electron-donating phosphine (B1218219) ligands on the palladium center has been shown to promote reductive elimination. nih.gov
Radical Fragmentation Processes Yielding Aniline Derivatives
The concept of radical fragmentation involves the cleavage of a molecule into smaller, radical species. sigmaaldrich.com While this is a known process in organic chemistry, specific examples where this compound undergoes fragmentation to produce other aniline derivatives are not documented in the reviewed literature.
However, related research provides insights into the radical chemistry of polyfluoroanilines:
Formation via Radical Fragmentation: The isomer 2,3,5,6-tetrafluoroaniline has been identified as a product in the radical fragmentation of certain pentafluorophenylhydrazones. This process involves the cleavage of an N-N bond and subsequent defluorination, suggesting that tetrafluoroaniline structures can be stable products of radical reactions. researchgate.net
Formation of Aryl Radicals: The decomposition of 4-Bromo-2,3,5,6-tetrafluoroaniline using pentyl nitrite (B80452) has been shown to yield the corresponding 4-amino-2,3,5,6-tetrafluorophenyl radical. sigmaaldrich.com This indicates that the tetrafluoroaniline moiety can act as a precursor to aryl radicals, which could then participate in further reactions, though this does not represent a fragmentation into another aniline derivative.
These findings highlight the involvement of polyfluoroanilines in radical processes, but a direct fragmentation of this compound as a starting material to yield different anilines remains an underexplored area.
Role as Hydrogen and Halogen Bond Donors in Supramolecular Assemblies
Polyfluorinated anilines are valuable building blocks in crystal engineering and supramolecular chemistry due to their ability to act as donors for both hydrogen bonds (via the -NH2 group) and halogen bonds (via a halogen substituent). Research on halogenated derivatives of the isomer 2,3,5,6-tetrafluoroaniline provides a clear model for this bifunctional behavior.
In a study of 4-bromo-2,3,5,6-tetrafluoroaniline (btfa) and 4-iodo-2,3,5,6-tetrafluoroaniline (itfa), their co-crystals with various nitrogen-containing acceptors were analyzed. unizg.hr The amino group consistently acts as a hydrogen bond (HB) donor, forming N–H···N interactions, while the bromine or iodine atom at the C4 position can act as a halogen bond (XB) donor. unizg.hr
The competition and hierarchy between these two interactions are of significant interest.
In co-crystals of the bromo-analogue (btfa) with acceptors like 4,4′-bipyridine, the N–H···N hydrogen bond is typically the dominant interaction that directs the primary supramolecular assembly. unizg.hr
For the iodo-analogue (itfa), the more polarizable iodine atom forms stronger halogen bonds (I···N), which can become the dominant interaction, sometimes coexisting with hydrogen bonds. unizg.hr
Density Functional Theory (DFT) calculations have been used to quantify the energies of these non-covalent interactions, confirming that hydrogen bonds are generally stronger when both are present in the same crystal structure. unizg.hrrsc.org The presence of multiple fluorine atoms is crucial, as they enhance the electrophilic character of the C-X (X = Br, I) bond, making halogen bonding more favorable. semanticscholar.org
The table below summarizes findings from studies on halogenated tetrafluoroanilines, which serve as a strong predictive model for the behavior of this compound derivatives in similar supramolecular systems.
| Donor Molecule | Acceptor Molecule | Dominant Interaction Type(s) | Reference |
| 4-Bromo-2,3,5,6-tetrafluoroaniline (btfa) | 4,4′-Bipyridine | N–H···N (Hydrogen Bond) | unizg.hr |
| 4-Bromo-2,3,5,6-tetrafluoroaniline (btfa) | 1,2-Bis(4-pyridyl)ethane | N–H···N (Hydrogen Bond) | unizg.hr |
| 4-Bromo-2,3,5,6-tetrafluoroaniline (btfa) | 1,4-Diazabicyclo[2.2.2]octane | N–H···N (Hydrogen Bond) & Br···N (Halogen Bond) | unizg.hr |
| 4-Iodo-2,3,5,6-tetrafluoroaniline (itfa) | 4,4′-Bipyridine | I···N (Halogen Bond) & N–H···N (Hydrogen Bond) | unizg.hr |
| 4-Iodo-2,3,5,6-tetrafluoroaniline (itfa) | 1,2-Bis(4-pyridyl)ethane | I···N (Halogen Bond) & N–H···N (Hydrogen Bond) | unizg.hr |
| 4-Iodo-2,3,5,6-tetrafluoroaniline (itfa) | 1,4-Diazabicyclo[2.2.2]octane | I···N (Halogen Bond) | unizg.hr |
Polymerization Studies and Functional Materials Development
Electropolymerization of Tetrafluoroaniline Monomers
The electropolymerization of aniline (B41778) and its derivatives is a well-established method for producing conductive polymer films. The process typically involves the electrochemical oxidation of the monomer in an acidic medium, leading to the formation of radical cations that subsequently couple to form the polymer chain.
Synthesis and Characterization of Poly(tetrafluoroaniline) Films
The synthesis of poly(2,3,4,6-tetrafluoroaniline) via electropolymerization would likely be achievable, though the specific conditions such as solvent, electrolyte, and potential range would require empirical determination. Based on studies of other fluorinated anilines, it is expected that the strong electron-withdrawing nature of the four fluorine atoms would make the this compound monomer more difficult to oxidize than aniline itself. This would necessitate a higher anodic potential for polymerization to occur.
Characterization of the resulting polymer film would involve a suite of spectroscopic and electrochemical techniques. Fourier-transform infrared (FTIR) spectroscopy would be employed to confirm the chemical structure of the polymer, identifying characteristic vibrational modes of the aromatic rings and C-N bonds. X-ray photoelectron spectroscopy (XPS) would provide information on the elemental composition and the chemical states of carbon, nitrogen, and fluorine within the polymer.
Morphological Analysis of Electrodeposited Polymer Layers
The morphology of electrodeposited polyaniline films is known to be influenced by various factors, including the deposition method (potentiostatic, galvanostatic, or potentiodynamic), the nature of the substrate, and the composition of the electrolyte solution. Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are the primary techniques used for morphological analysis.
For poly(this compound), it is anticipated that the morphology would consist of granular or fibrillar structures, typical of polyaniline films. The presence of multiple fluorine atoms could influence the packing of the polymer chains and, consequently, the film's surface roughness and porosity. Studies on poly(2,3,5,6-tetrafluoroaniline) have shown that the solvent can play a crucial role, with films grown in aqueous solutions exhibiting a more porous structure compared to those grown in the presence of organic solvents like tetrahydrofuran.
Electrochemical and Electronic Transport Properties of Poly(tetrafluoroaniline)
The electronic properties of polyaniline are central to its applications. The polymer can exist in several oxidation states, ranging from the fully reduced leucoemeraldine to the half-oxidized emeraldine (B8112657) and the fully oxidized pernigraniline. The emeraldine salt form is electrically conductive.
Redox Behavior and Charge Transfer Dynamics
The redox behavior of poly(this compound) would be investigated using cyclic voltammetry (CV). The CV would reveal the potentials at which the polymer undergoes oxidation and reduction. It is expected that the fluorine substituents would significantly impact the redox potentials. The electron-withdrawing fluorine atoms would stabilize the reduced state, making the polymer harder to oxidize. Consequently, the oxidation peaks in the CV of poly(this compound) are expected to be shifted to more positive potentials compared to unsubstituted polyaniline.
The charge transfer dynamics within the polymer film can be probed by techniques such as electrochemical impedance spectroscopy (EIS). The rate of charge transfer is a critical factor determining the performance of the polymer in electronic devices.
Impact of Fluorine Substitution on Polymer Conductivity and Electronic Properties
Fluorine substitution has a profound effect on the electronic properties of polyaniline. The high electronegativity of fluorine leads to a strong inductive (-I) effect, which lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This generally results in a wider bandgap and reduced conductivity compared to the non-fluorinated counterpart. Therefore, poly(this compound) is expected to be a poorly conductive material in its pristine state. Doping with acids would be necessary to introduce charge carriers and enhance its conductivity.
The presence of fluorine can also enhance the polymer's stability. The strong C-F bonds can improve the thermal and chemical resistance of the polymer, which is a desirable attribute for many applications.
Construction of Organic Heterojunctions with Poly(tetrafluoroaniline)
Organic heterojunctions, formed at the interface of two different organic semiconductor materials, are fundamental components of many organic electronic devices, including solar cells, light-emitting diodes, and sensors.
Given the expected electronic properties of poly(this compound), particularly its potentially low-lying HOMO level, it could be a candidate for use as a hole-transporting or electron-blocking layer in organic heterojunction devices. For instance, in a sensor application, a heterojunction between poly(this compound) and another conductive material could exhibit a sensitive response to specific analytes. Research on poly(2,3,5,6-tetrafluoroaniline) has shown its potential in forming heterojunctions with lutetium bisphthalocyanine for ammonia (B1221849) sensing. A similar approach could be explored for poly(this compound), where the interface between the two materials would play a crucial role in the charge transport and sensing mechanism. The construction of such heterojunctions could be achieved through sequential electrodeposition of the two materials.
Integration of Fluorinated Aniline Derivatives in High-Performance Polymer Systems
The incorporation of fluorinated aniline derivatives, such as this compound, into high-performance polymer systems represents a significant strategy for enhancing material properties. The introduction of fluorine atoms into the polymer backbone can lead to substantial improvements in thermal stability, chemical resistance, and dielectric properties, making these materials highly suitable for advanced applications in electronics, aerospace, and other demanding fields.
Research into fluorinated polymers has demonstrated that the presence of C-F bonds, with their high bond energy, contributes to superior thermal and oxidative stability. Furthermore, the low polarizability of the fluorine atom and the increase in free volume within the polymer matrix, due to the bulkiness of fluorine atoms, can lead to a reduction in the dielectric constant and moisture absorption. These characteristics are critical for the development of next-generation insulating materials for microelectronics.
While specific research detailing the integration of this compound into high-performance polymers is not extensively documented in publicly available literature, the broader class of fluorinated anilines and diamines has been the subject of numerous studies. These studies provide valuable insights into the expected impact of such modifications on polymer performance. For instance, polyimides synthesized from fluorinated diamines have shown a marked decrease in their dielectric constant compared to their non-fluorinated counterparts.
The integration of fluorinated aniline derivatives can also enhance the solubility of aromatic polyimides, which are often difficult to process due to their rigid structures. The presence of fluorine atoms can disrupt the close packing of polymer chains, leading to improved solubility in organic solvents and facilitating their processing into films and coatings.
The following table summarizes the properties of polyimides synthesized from a fluorinated dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), and various aromatic diamines. This data illustrates the influence of different fluorinated and non-fluorinated diamine structures on the final properties of the polyimide.
Table 1: Properties of Polyimides Derived from 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) and Various Diamines
| Diamine | Glass Transition Temperature (°C) | 10% Weight Loss Temperature (°C) | Dielectric Constant (at 10 kHz) | Moisture Absorption (%) |
|---|---|---|---|---|
| 2,2'-Bis(trifluoromethyl)benzidine | 268 | >500 | 2.84 | 0.23 |
| 4,4'-Oxydianiline | 280 | >520 | 3.61 | 0.58 |
| 2,2-Bis(4-aminophenyl)hexafluoropropane | 264 | >520 | - | - |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride derived polyimide | 250 | >500 | - | - |
Note: The data presented is based on studies of various fluorinated and non-fluorinated diamines and is intended to be illustrative of the general effects of fluorination on polyimide properties. Specific values for polymers derived from this compound may vary.
The research findings consistently indicate that the incorporation of fluorine-containing monomers is a viable and effective method for tailoring the properties of high-performance polymers to meet the stringent requirements of advanced technological applications.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations on Halosubstituted Anilines
Density Functional Theory (DFT) has become a primary computational method for studying the structure and properties of aniline (B41778) and its halogenated derivatives. DFT studies on halosubstituted anilines provide crucial insights into how the number, type, and position of halogen substituents influence the molecule's geometry, vibrational frequencies, and electronic characteristics.
Computational studies on related chloroanilines, such as 2,3,5,6-tetrachloroaniline, have also predicted a symmetric near-planar structure as the most stable conformation. The NH2 inversion barrier, which is the energy required to move the amino group through a planar transition state, is significantly affected by halogen substitution. For instance, the calculated inversion barrier for aniline is approximately 9.6 kJ/mol, which decreases to 5.9 kJ/mol for 2,4,6-trichloroaniline (B165571) and 4.6 kJ/mol for 2,3,5,6-tetrachloroaniline, indicating that increased halogenation facilitates this inversion.
Table 1: Selected Calculated Geometric Parameters for Halosubstituted Anilines Note: Data for the specific 2,3,4,6-tetrafluoroaniline isomer is not readily available in the cited literature; therefore, data for a related halosubstituted aniline (2-bromo-6-chloro-4-fluoroaniline) is presented to illustrate typical results from DFT calculations.
| Parameter | Bond | Method/Basis Set | Calculated Value |
| Bond Length | C-N | B3LYP/6-31+G(d,p) | 1.405 Å |
| Bond Length | C-F | B3LYP/6-31+G(d,p) | 1.357 Å |
| Bond Length | C-Cl | B3LYP/6-31+G(d,p) | 1.743 Å |
| Bond Length | C-Br | B3LYP/6-31+G(d,p) | 1.898 Å |
| Bond Angle | C-N-H | B3LYP/6-31+G(d,p) | 112.5° |
| Bond Angle | H-N-H | B3LYP/6-31+G(d,p) | 113.2° |
| Data derived from studies on 2-bromo-6-chloro-4-fluoroaniline (B1268482). |
DFT calculations are widely used to compute the vibrational frequencies of molecules, which can then be correlated with experimental data from infrared (IR) and Raman spectroscopy. This correlation is crucial for the accurate assignment of vibrational modes observed in experimental spectra. Theoretical calculations are typically performed on the optimized molecular geometry in the gaseous state, while experimental data is often collected from solid or liquid samples; this can lead to small discrepancies. To improve the agreement between theoretical and experimental values, calculated harmonic frequencies are often scaled by a factor.
For halosubstituted anilines, DFT calculations help elucidate how substitutions affect the vibrational modes of the benzene (B151609) ring and the amino group. For example, the C-F stretching vibrations and N-H wagging modes are sensitive to the electronic environment created by the fluorine substituents. Studies on related compounds like 2,3,5,6-tetrafluoro-p-benzoquinone have demonstrated the utility of DFT in achieving a complete assignment of intramolecular fundamentals. The combination of computational and experimental spectroscopy provides a robust methodology for detailed structural and bonding analysis.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Halosubstituted Aniline Note: Data for 2-bromo-6-chloro-4-fluoroaniline is presented as an example of the methodology.
| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) B3LYP |
| N-H asymmetric stretch | 3485 | 3486 | 3505 |
| N-H symmetric stretch | 3396 | 3397 | 3408 |
| C-H stretch | 3075 | 3077 | 3070 |
| N-H scissoring | 1622 | 1623 | 1620 |
| C-F stretch | 1238 | 1239 | 1245 |
| C-N stretch | 1308 | 1309 | 1315 |
| Data derived from studies on 2-bromo-6-chloro-4-fluoroaniline. |
The molecular electrostatic potential (MEP) map is a valuable tool derived from computational calculations that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species, identifying regions that are rich or deficient in electrons. Electrophilic attack is likely to occur at sites with negative electrostatic potential (electron-rich, typically colored red or yellow), while nucleophilic attack is favored at sites with positive electrostatic potential (electron-poor, typically colored blue).
In fluorinated anilines, the highly electronegative fluorine atoms and the nitrogen atom of the amino group significantly influence the MEP map. The fluorine atoms create regions of negative potential, while also withdrawing electron density from the aromatic ring, making the ring carbons more positive. The nitrogen atom's lone pair creates a distinct region of negative potential, making it a primary site for hydrogen bonding and electrophilic attack. The hydrogen atoms of the amino group are electron-deficient and appear as regions of positive potential. MEP analysis of fluorinated aromatic compounds is crucial for understanding and predicting their involvement in non-covalent interactions such as hydrogen bonds and halogen bonds.
Advanced Quantum-Chemical Calculations for Electronic Structure and Bonding
Beyond standard DFT, advanced quantum-chemical calculations provide a deeper understanding of the electronic structure and bonding in molecules like this compound. These methods include higher-level ab initio calculations and specialized analyses such as Natural Bond Orbital (NBO) theory.
The electronic properties of a molecule are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. In halosubstituted anilines, fluorine substitution lowers the energy of both the HOMO and LUMO, affecting the molecule's reactivity and electronic absorption spectra.
Mechanistic Computational Studies for Reaction Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about the energy changes that occur as reactants are converted into products. By mapping the potential energy surface (PES) of a reaction, chemists can identify intermediates, transition states, and determine the most likely reaction pathways.
For reactions involving tetrafluoroanilines, computational studies can provide critical insights. For example, in the formation of covalent organic frameworks (COFs), the reaction mechanism involving 2,3,5,6-tetrafluoroaniline (B1293806) in a Schiff base bond formation was computationally elucidated, highlighting the critical roles of catalysts and modulating agents.
A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. Computational methods can precisely locate transition state structures and calculate their vibrational frequencies to confirm they represent a true saddle point on the potential energy surface (characterized by a single imaginary frequency).
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy landscape or reaction profile can be constructed. This provides a quantitative picture of the reaction's feasibility and kinetics. For instance, in studies of the reaction of substituted anilines with hydroxyl radicals, DFT calculations have been used to map out the potential energy surface, revealing that the reaction proceeds through different pathways (e.g., addition to the ring vs. hydrogen abstraction from the amino group) with distinct transition states and energy barriers. Such analyses are vital for understanding the reactivity and degradation pathways of compounds like this compound in various chemical environments.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For fluorinated compounds like 2,3,4,6-tetrafluoroaniline, both ¹⁹F and ¹H NMR provide critical and complementary data.
¹⁹F NMR for Fluorine Environments and Reaction Monitoring
Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. It offers a wide range of chemical shifts, which allows for the clear resolution of signals from fluorine atoms in different electronic environments.
In this compound, four distinct signals are expected, one for each fluorine atom (F-2, F-3, F-4, and F-6), as their chemical environments are unique. The electron-donating amino group (-NH₂) significantly influences the shielding of the adjacent fluorine atoms. The chemical shifts provide direct information about the electronic environment of each fluorine nucleus. Furthermore, the spin-spin coupling between neighboring fluorine nuclei (J-coupling) results in complex splitting patterns that are invaluable for assigning the signals to specific positions on the aromatic ring. These coupling constants are typically larger than proton-proton couplings and can be observed over several bonds. This technique is also instrumental in monitoring the progress of chemical reactions involving this compound, as any modification to the molecule will induce significant changes in the ¹⁹F NMR spectrum.
| Fluorine Position | Predicted Chemical Shift Range (δ, ppm) | Expected Multiplicity | Key Coupling Interactions (J-Coupling) |
|---|---|---|---|
| F-2 | -120 to -140 | ddd (doublet of doublet of doublets) | ³JF2-F3, ⁴JF2-F4, ⁵JF2-F6 |
| F-3 | -145 to -165 | ddd (doublet of doublet of doublets) | ³JF3-F2, ³JF3-F4, ⁴JF3-H5 |
| F-4 | -140 to -160 | ddd (doublet of doublet of doublets) | ³JF4-F3, ⁴JF4-F2, ³JF4-H5 |
| F-6 | -115 to -135 | dd (doublet of doublets) | ⁵JF6-F2, ⁴JF6-F4, ³JF6-H5 |
¹H NMR for Proton Spin Analysis
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, two types of proton signals are expected: one from the aromatic ring and another from the amino group.
The single aromatic proton at the C-5 position will appear as a complex multiplet due to coupling with the adjacent fluorine atoms (F-4 and F-6) and the more distant F-2 and F-3 atoms. The protons of the amino group (-NH₂) typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The integration of these signals confirms the ratio of aromatic to amine protons.
| Proton Position | Predicted Chemical Shift Range (δ, ppm) | Expected Multiplicity | Key Coupling Interactions (J-Coupling) |
|---|---|---|---|
| H-5 (Aromatic) | 6.5 - 7.5 | ddt (doublet of doublet of triplets) or complex multiplet | ³JH5-F4, ³JH5-F6, ⁴JH5-F3 |
| -NH₂ (Amine) | 3.5 - 5.0 | Broad Singlet | None (or exchange broadened) |
X-ray Characterization Techniques
X-ray techniques are powerful for probing the atomic and electronic structure of materials in both the solid state and at surfaces.
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, precise measurements of bond lengths, bond angles, and torsion angles can be obtained. This would reveal the planarity of the aromatic ring and the geometry of the amino group.
Furthermore, SCXRD elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π–π stacking. In the case of this compound, hydrogen bonds are expected to form between the hydrogen atoms of the amino group of one molecule and the electronegative fluorine atoms or the nitrogen atom of a neighboring molecule, similar to what is observed in the crystal structure of 2,4,6-trifluoroaniline.
| Parameter Type | Examples of Information Gained |
|---|---|
| Bond Lengths | C-C, C-N, C-F, N-H, C-H distances |
| Bond Angles | C-C-C, C-C-N, H-N-H, C-C-F angles |
| Torsion Angles | Planarity of the benzene (B151609) ring |
| Intermolecular Interactions | Hydrogen bonding (e.g., N-H···F), π-π stacking distances |
| Unit Cell Dimensions | a, b, c, α, β, γ; Defines the crystal lattice |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. When this compound is analyzed, XPS would provide core-level spectra for C 1s, N 1s, F 1s, and O 1s (if any surface oxidation is present).
The high-resolution C 1s spectrum is expected to be complex, with distinct peaks corresponding to carbons bonded to fluorine (C-F), nitrogen (C-N), hydrogen (C-H), and other carbons (C-C). The binding energies of these peaks are indicative of the chemical environment. The F 1s spectrum would show a major peak for the C-F bonds, although subtle shifts due to the different positions on the ring are possible but may not be resolved. The N 1s spectrum would show a single peak characteristic of the amine group, providing information about its electronic state.
| Core Level | Predicted Binding Energy (eV) | Associated Functional Group |
|---|---|---|
| F 1s | ~687 - 689 | Aromatic C-F |
| N 1s | ~399 - 401 | -NH₂ (Amine) |
| C 1s | ~287 - 289 | C-F |
| ~285 - 286 | C-N | |
| ~284 - 285 | C-C / C-H |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These two methods are often complementary. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
For this compound, characteristic vibrational bands would be observed for the N-H, C-H, C=C, C-N, and C-F functional groups. The N-H stretching vibrations of the primary amine are typically observed as two bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretch appears above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is characterized by aromatic C=C ring stretching vibrations. The most intense absorptions in the FT-IR spectrum are expected to be the C-F stretching modes, which typically appear in the 1100-1400 cm⁻¹ range. The analysis of these vibrational modes confirms the presence of the key functional groups within the molecule.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | FT-IR & Raman |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR & Raman |
| N-H Scissoring (Bend) | 1590 - 1650 | FT-IR |
| Aromatic C=C Ring Stretch | 1400 - 1620 | FT-IR & Raman |
| C-F Stretch | 1100 - 1400 | FT-IR (Strong) |
| Aromatic C-N Stretch | 1250 - 1360 | FT-IR |
| C-H Out-of-Plane Bend | 750 - 900 | FT-IR (Strong) |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For isomers of tetrafluoroaniline, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₆H₃F₄N.
Table 1: Hypothetical Major Mass Spectral Fragments for Tetrafluoroaniline Isomers
| Fragment Ion | Formula | Possible Origin |
| [M]+ | [C₆H₃F₄N]+ | Molecular Ion |
| [M-F]+ | [C₆H₃F₃N]+ | Loss of a fluorine atom |
| [M-HF]+ | [C₆H₂F₃N]+ | Loss of hydrogen fluoride (B91410) |
| [M-HCN]+ | [C₅H₂F₄]+ | Loss of hydrogen cyanide |
Note: This table is based on general fragmentation patterns of similar compounds and is not based on experimental data for this compound.
Spectroelectrochemical Methods for in situ Polymer Characterization
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide real-time information about the changes in a molecule's electronic structure during redox processes. This is particularly valuable for characterizing the in situ polymerization of monomers like tetrafluoroaniline and the subsequent behavior of the resulting polymer film. Techniques such as UV-Vis-NIR spectroelectrochemistry are employed to monitor the formation of radical cations and the growth of the polymer chain.
Detailed spectroelectrochemical studies have been performed on the electropolymerization of the 2,3,5,6-tetrafluoroaniline (B1293806) isomer. These studies reveal insights into the electronic transitions of the polymer at different oxidation states, from the fully reduced leucoemeraldine form to the partially oxidized emeraldine (B8112657) and fully oxidized pernigraniline forms.
However, specific spectroelectrochemical data for the in situ polymerization of this compound and the characterization of its corresponding polymer, poly(this compound), are not available in the reviewed literature. Such studies would be essential to understand the influence of the specific fluorine substitution pattern on the electronic and optical properties of the polymer.
Electrochemical Quartz Crystal Microbalance (EQCM) for Mass Changes during Electrodeposition
The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique used to measure mass changes at an electrode surface in real-time during an electrochemical process. In the context of electropolymerization, EQCM can monitor the deposition of the polymer film and the subsequent ion and solvent transport during doping and de-doping processes.
Research on the electropolymerization of 2,3,5,6-tetrafluoroaniline has utilized EQCM to quantify the mass of the deposited polymer and to study the ingress and egress of counter-ions from the electrolyte to maintain charge neutrality within the film as its oxidation state is varied.
As with the other analytical methodologies, there is a lack of published EQCM studies specifically focused on the electrodeposition and characterization of poly(this compound). Such research would be necessary to determine the efficiency of polymerization, the rigidity of the resulting polymer film, and the nature of the charge-compensating species involved in its redox switching.
Specialized Applications in Chemical Research and Development
Role as a Synthetic Intermediate in Pharmaceutical Research
2,3,4,6-Tetrafluoroaniline is a valuable precursor in the synthesis of complex pharmaceutical molecules, particularly in the development of fluorinated active pharmaceutical ingredients (APIs). The presence of multiple fluorine atoms on the aniline (B41778) ring significantly influences the electronic properties, lipophilicity, and metabolic stability of the resulting drug candidates. These modifications can lead to enhanced efficacy, better bioavailability, and reduced side effects.
One of the most significant areas where fluorinated anilines are employed is in the synthesis of quinolone and fluoroquinolone antibiotics. These are broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The general synthesis of the quinolone core structure often involves the Gould-Jacobs reaction or similar cyclization strategies, which utilize a substituted aniline as a key starting material. The aniline derivative is first reacted with a malonic acid derivative (like diethyl ethoxymethylenemalonate) and then subjected to thermal cyclization to form the quinolone ring system.
By using this compound as the starting aniline, medicinal chemists can synthesize quinolone analogues with a specific fluorine substitution pattern, which is crucial for antibacterial potency. The fluorine atom at the C6 position of the quinolone scaffold is particularly important for high activity. The tetrafluorinated ring of the aniline precursor can be further modified to introduce other necessary pharmacophores, leading to the creation of novel antibiotic candidates with potentially improved activity against resistant bacterial strains.
Table 1: Key Synthetic Steps for Fluoroquinolone Synthesis from a Substituted Aniline
| Step | Description | Reactants | Product |
| 1 | Condensation | Substituted Aniline, Diethyl ethoxymethylenemalonate (EMME) | Acrylate Intermediate |
| 2 | Thermal Cyclization | Acrylate Intermediate | Quinolone Ring System |
| 3 | Alkylation/Substitution | Quinolone Ring System, Alkylating Agents, Heterocycles | Functionalized Quinolone |
| 4 | Hydrolysis | Ester-Functionalized Quinolone | Final Fluoroquinolone Acid |
Contribution to Agrochemical Formulations and Development
The compound is used to create complex molecules that can target specific biological pathways in weeds or fungi. For instance, derivatives of fluorinated anilines are used in the synthesis of novel herbicides. One patent describes herbicidal compositions based on 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid, a complex structure that would be assembled from highly substituted precursors, including fluorinated anilines. Furthermore, quinoline-based structures, which can be derived from aniline precursors, have been investigated for their potent fungicidal activities against various plant pathogens. The synthesis of these agrochemicals often involves multi-step reactions where the tetrafluoroaniline core is built upon to add other functional groups necessary for the desired pesticidal action.
Utilization in Material Science for Modifying Properties and Performance
The unique properties of this compound make it a valuable monomer for the synthesis of high-performance fluoropolymers and specialty materials. Polymers derived from this compound exhibit exceptional thermal stability, chemical resistance, and specific electronic properties due to the high degree of fluorination.
The strength of the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which contributes to the high thermal stability of polymers incorporating this moiety. Furthermore, the fluorine atoms create a tightly packed, low-energy surface that resists chemical attack and reduces intermolecular interactions, leading to materials with excellent chemical inertness and hydrophobic properties.
The polymerization of this compound, typically through oxidative polymerization, results in poly(this compound). This polymer can be used in applications where resistance to harsh environments is critical, such as in specialized coatings, seals, and electronic components. The electronic properties of the fluorinated polyaniline can also be tailored for use in electronic materials and devices.
Table 2: Properties Conferred by Fluorination in Polymers
| Property | Contribution of Fluorine Atoms |
| Thermal Stability | High energy of the Carbon-Fluorine (C-F) bond. |
| Chemical Resistance | Fluorine sheath protects the polymer backbone from chemical attack. |
| Low Surface Energy | Leads to hydrophobic and oleophobic (oil-repellent) properties. |
| Low Coefficient of Friction | Results in non-stick surfaces. |
| Low Dielectric Constant | Useful for applications in high-frequency electronics. |
Application in Sensor Technologies, Particularly Ammonia (B1221849) Sensing
Conducting polymers, especially polyaniline (PANI), are widely used as the active material in chemiresistive gas sensors due to their high sensitivity and operation at room temperature. Poly(this compound), synthesized from its corresponding monomer, is a promising candidate for such applications, particularly for the detection of ammonia (NH₃).
The sensing mechanism of PANI-based sensors relies on the change in the polymer's electrical conductivity upon interaction with gas molecules. In its conductive (doped) state, the PANI backbone has a certain level of charge carriers. When exposed to ammonia, a basic gas, it acts as a de-doping agent, removing protons from the polymer chain. This process reduces the number of charge carriers, leading to a measurable increase in the sensor's resistance.
The synthesis of the sensing layer involves the in-situ chemical oxidative polymerization of this compound onto a substrate. The fluorine atoms on the aromatic ring have a strong electron-withdrawing effect, which modifies the electronic structure of the resulting polymer. This modification can influence the polymer's baseline conductivity and its sensitivity and selectivity towards ammonia, potentially leading to sensors with faster response times and lower detection limits.
Development of Cation-Exchange Fluoropolymer Membranes
Cation-exchange membranes are crucial components in various electrochemical technologies, including fuel cells, electrodialysis for water desalination, and chlor-alkali production. These membranes must exhibit high ion conductivity, excellent chemical stability, and mechanical robustness. Fluoropolymers are often the materials of choice for these applications due to their inherent resistance to harsh chemical environments.
This compound can serve as a monomer for the creation of a highly stable fluoropolymer backbone for cation-exchange membranes. The synthesis process involves two key steps:
Polymerization : this compound is polymerized, often through oxidative coupling, to form poly(this compound). This creates a robust, chemically resistant polymer backbone.
Sulfonation : Sulfonic acid groups (-SO₃H) are introduced onto the polymer backbone. This is typically achieved by reacting the polymer with a strong sulfonating agent like chlorosulfonic acid. These negatively charged groups are fixed to the polymer, while the associated protons (H⁺) are mobile, allowing the membrane to conduct cations.
The resulting sulfonated poly(this compound) membrane combines the high chemical and thermal stability of a fluoropolymer with the ion-exchange capabilities of the sulfonic acid groups, making it a promising material for demanding electrochemical applications.
Emerging Research Directions and Future Outlook
Discovery of Novel Reactivity Patterns and Selective Transformations of 2,3,4,6-Tetrafluoroaniline
The reactivity of the this compound molecule is an area of active investigation. The fluorine substituents significantly influence the electron density of the aromatic ring and the nucleophilicity of the amino group, leading to unique reactivity compared to non-fluorinated aniline (B41778). Researchers are exploring selective transformations that target specific C-F or C-N bonds, as well as the amino group itself. These studies are crucial for developing new synthetic methodologies that utilize this compound as a versatile intermediate.
One key area of interest is the selective functionalization of the aromatic ring. The strategic placement of fluorine atoms creates a distinct electronic landscape, allowing for regioselective substitution reactions. Understanding the directing effects of the fluorine atoms and the amino group is paramount for controlling the outcome of these transformations.
Advancements in Catalytic Systems for Sustainable Synthesis
The development of efficient and sustainable methods for the synthesis of this compound and its derivatives is a major focus of current research. Traditional synthetic routes often require harsh reaction conditions and stoichiometric reagents, leading to significant waste generation. Modern research is geared towards the application of catalytic systems that can promote these transformations under milder conditions with higher atom economy.
Homogeneous and heterogeneous catalysis are being explored to achieve these goals. For instance, transition-metal catalysts are being investigated for their potential to facilitate cross-coupling reactions involving this compound, enabling the formation of complex molecular architectures. Furthermore, the development of recyclable catalysts is a key aspect of making these processes more environmentally friendly.
Design and Fabrication of Next-Generation Functional Materials and Electronic Devices
The unique properties of this compound make it an attractive candidate for the development of advanced functional materials. Its incorporation into polymers and other macromolecules can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. One supplier notes its use as an intermediate for liquid crystal materials, suggesting its potential in display technologies .
In the realm of electronic devices, the electron-withdrawing nature of the fluorine atoms can be exploited to tune the electronic properties of organic semiconductors. By incorporating this compound-based units into the structure of organic light-emitting diodes (OLEDs), for example, it may be possible to enhance device efficiency and stability. Research in this area is focused on synthesizing and characterizing novel materials and fabricating prototype devices to evaluate their performance.
Interdisciplinary Research Integrating Advanced Computational Chemistry with Experimental Validation
The synergy between computational chemistry and experimental work is proving to be a powerful tool in advancing the understanding and application of this compound. Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.
Q & A
Basic/Advanced Research Question
- Chromatographic Purification : Use HPLC with C18 columns and acetonitrile/water gradients to isolate impurities (e.g., Robenacoxib Impurity B) .
- Recrystallization : Dissolve in ethanol at 60°C and cool to −20°C for crystal formation.
- QC Testing : Validate purity via GC-MS (≥98% purity) and NMR (¹⁹F for fluorine environment analysis) .
How can mechanochemical synthesis be applied to produce azobenzene derivatives from this compound?
Advanced Research Question
- Solvent-Free Grinding : Mix tetrafluoroaniline with NaNO₂ and catalytic HCl in a ball mill for 2–4 hours to form decafluoroazobenzene.
- Yield Optimization : Achieve >85% yield by controlling stoichiometry (1:1.2 aniline:NaNO₂) and milling speed (300 rpm) .
- Work-Up : Extract with dichloromethane and dry over MgSO₄ before recrystallization .
What environmental and health monitoring protocols should accompany large-scale experiments with this compound?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
